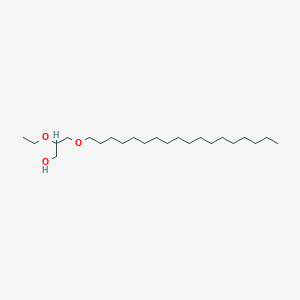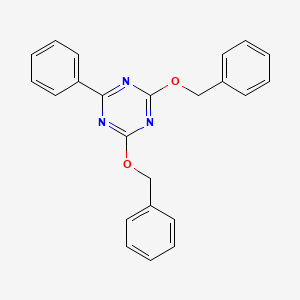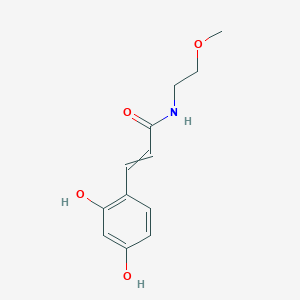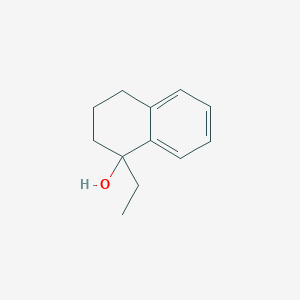![molecular formula C8H16O2 B15161711 2-[(Propan-2-yl)oxy]cyclopentan-1-ol CAS No. 142052-70-8](/img/structure/B15161711.png)
2-[(Propan-2-yl)oxy]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is an organic compound with a molecular formula of C8H16O2 It is a cyclopentanol derivative where the hydroxyl group is substituted with a propan-2-yl group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol typically involves the reaction of cyclopentanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclopentanol reacts with the hydroxyl group of isopropyl alcohol, resulting in the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of cyclopentanol and isopropyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Cyclopentanone and isopropyl ketone.
Reduction: Cyclopentanol and isopropanol.
Substitution: Cyclopentanol and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yl)oxy]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propan-2-ylcyclopentan-1-ol: Similar in structure but differs in the position of the isopropyl group.
2-(Propan-2-yl)cyclopentan-1-one: A ketone derivative with similar structural features.
Cyclopentanol: The parent compound without the isopropyl substitution.
Uniqueness
2-[(Propan-2-yl)oxy]cyclopentan-1-ol is unique due to its ether linkage, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
142052-70-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-propan-2-yloxycyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
HRVFPDSMIPAUPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


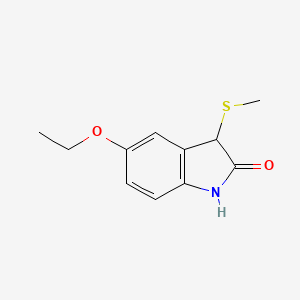
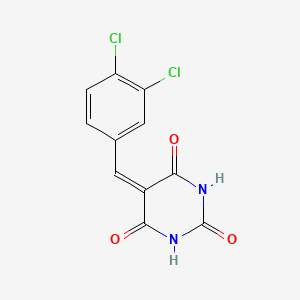
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)

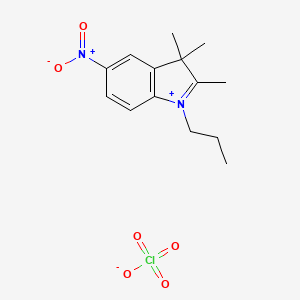
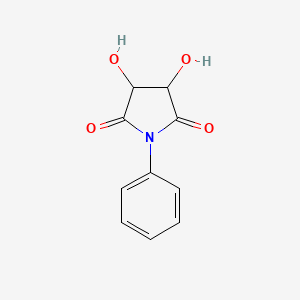

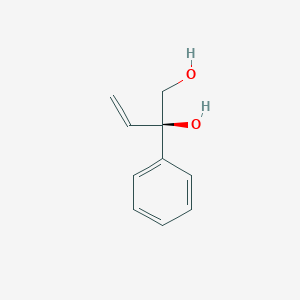
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
